molecular formula C10H19NO2 B14787347 (S)-2-amino-2-methylnon-8-enoic acid

(S)-2-amino-2-methylnon-8-enoic acid

Cat. No.: B14787347
M. Wt: 185.26 g/mol
InChI Key: DRHBBJMAJLZSRN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-methylnon-8-enoic acid is a non-proteinogenic α-amino acid characterized by a nine-carbon backbone with a terminal double bond (non-8-enoic acid) and a methyl substituent at the α-carbon. For instance, (S)-2-aminonon-8-enoic acid (CAS 924307-76-6) shares a similar backbone but lacks the methyl group at the α-carbon (Figure 1) .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(2S)-2-amino-2-methylnon-8-enoic acid

InChI

InChI=1S/C10H19NO2/c1-3-4-5-6-7-8-10(2,11)9(12)13/h3H,1,4-8,11H2,2H3,(H,12,13)/t10-/m0/s1

InChI Key

DRHBBJMAJLZSRN-JTQLQIEISA-N

Isomeric SMILES

C[C@](CCCCCC=C)(C(=O)O)N

Canonical SMILES

CC(CCCCCC=C)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-methylnon-8-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkenes and amines.

    Formation of the Double Bond: The double bond in the side chain is introduced through reactions such as dehydrohalogenation or elimination reactions.

    Chirality Induction: The (S)-configuration is induced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-methylnon-8-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles, resulting in the formation of substituted amino acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Saturated amino acids

    Substitution: Substituted amino acids

Scientific Research Applications

(S)-2-amino-2-methylnon-8-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in protein synthesis and its potential as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-methylnon-8-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It can participate in metabolic pathways, affecting processes such as protein synthesis, signal transduction, and cellular regulation.

Comparison with Similar Compounds

Chemical Properties :

  • Molecular Formula: C₉H₁₇NO₂ (for (S)-2-aminonon-8-enoic acid)
  • Molecular Weight : 171.24 g/mol
  • Functional Groups: Amino (-NH₂), carboxylic acid (-COOH), and an unsaturated C8-C9 bond .

This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block for introducing conformational constraints or hydrophobicity into target molecules.

Structural Analogs and Derivatives

The following table summarizes key structural analogs and derivatives of (S)-2-aminonon-8-enoic acid, highlighting their molecular features and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
(S)-2-Aminonon-8-enoic acid C₉H₁₇NO₂ 171.24 -NH₂, -COOH, C=C bond Peptide synthesis, drug design
(S)-2-(Boc-amino)-8-nonenoic acid C₁₃H₂₃NO₄* ~257.3 -NHBoc, -COOH, C=C bond Protected intermediate in solid-phase synthesis
Ethyl (S)-2-acetamidonon-8-enoate C₁₃H₂₃NO₃ 241.33 -NHAc, ester (-COOEt), C=C bond Research intermediate, cell permeability studies

*Inferred from structural analysis of Boc-protected derivatives.

Key Observations:

Functional Group Modifications: The Boc-protected derivative (C₁₃H₂₃NO₄) introduces a tert-butoxycarbonyl group (-NHBoc), enhancing steric protection of the amino group during peptide coupling . The ethyl ester derivative replaces the carboxylic acid with an ester (-COOEt), improving lipophilicity for membrane permeability assays .

Interactions with hydrophobic binding pockets in target proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.